molecular formula C9H12O2 B1599690 (3-Methoxy-4-methylphenyl)methanol CAS No. 4685-50-1

(3-Methoxy-4-methylphenyl)methanol

Cat. No.: B1599690
CAS No.: 4685-50-1
M. Wt: 152.19 g/mol
InChI Key: SHVDSQSUDVJXEY-UHFFFAOYSA-N
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Description

(3-Methoxy-4-methylphenyl)methanol is a benzyl alcohol derivative featuring a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 4-position of the aromatic ring. Its molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science. For instance, it serves as a structural moiety in AUT1, a positive allosteric modulator of Kv3.1 and Kv3.2 ion channels, where its 3-methoxy-4-methylphenyl (MMPh) group modulates binding affinity and potency compared to analogs like AUT5 . Additionally, derivatives of this compound are employed in the synthesis of water-soluble dyes for functionalized zinc oxide nanoparticles, highlighting its versatility in material applications .

Preparation Methods

Preparation via Reduction of 3-Methoxy-4-methylbenzaldehyde

One common approach is the reduction of 3-methoxy-4-methylbenzaldehyde to the corresponding benzyl alcohol, (3-Methoxy-4-methylphenyl)methanol.

Key steps:

  • Synthesis of 3-Methoxy-4-methylbenzaldehyde:

    • Starting from 4-methyl-3-nitrobenzaldehyde, reduction with tin(II) chloride dihydrate (SnCl2·2H2O) in acidic medium converts the nitro group to an amino group.
    • Diazotization of the amino intermediate followed by hydrolysis yields 3-hydroxy-4-methylbenzaldehyde.
    • Methylation of the hydroxyl group (typically using methyl iodide or dimethyl sulfate) produces 3-methoxy-4-methylbenzaldehyde.
  • Reduction to this compound:

    • The aldehyde group is reduced using mild reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
    • This step yields the target benzyl alcohol with high selectivity.

Research findings:

  • The nitration of 4-methylbenzaldehyde with potassium nitrate in concentrated sulfuric acid gives 4-methyl-3-nitrobenzaldehyde with high yield (~91%).
  • Subsequent reduction and diazotization steps are performed under controlled temperature (0-5°C) to avoid side reactions.
  • Purification steps include recrystallization and solvent extraction to achieve high purity of intermediates.
  • The final methylation step ensures the methoxy group is installed at the 3-position, critical for the target molecule.

Reaction scheme summary:

Step Reactant Reagents/Conditions Product Yield (%)
1 4-Methylbenzaldehyde KNO3, H2SO4, nitration 4-Methyl-3-nitrobenzaldehyde 91
2 4-Methyl-3-nitrobenzaldehyde SnCl2·2H2O, acid, reduction 3-Amino-4-methylbenzaldehyde -
3 3-Amino-4-methylbenzaldehyde NaNO2, HCl, diazotization, hydrolysis 3-Hydroxy-4-methylbenzaldehyde 60
4 3-Hydroxy-4-methylbenzaldehyde Methylation (e.g., MeI, base) 3-Methoxy-4-methylbenzaldehyde -
5 3-Methoxy-4-methylbenzaldehyde NaBH4 or catalytic hydrogenation This compound High

Alternative Preparation via Substituted Benzyl Halides

Another preparation method involves the synthesis of substituted benzyl halides followed by nucleophilic substitution to introduce the hydroxymethyl group.

  • Starting from 3-methoxy-4-methylbenzyl bromide or chloride.
  • Treatment with aqueous base (e.g., NaOH) or reduction conditions converts the halide to the corresponding benzyl alcohol.

This method is less commonly reported but is feasible due to the reactivity of benzyl halides in nucleophilic substitution reactions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Reduction of 3-Methoxy-4-methylbenzaldehyde 4-Methylbenzaldehyde → nitration → reduction → methylation → reduction KNO3/H2SO4 nitration, SnCl2 reduction, NaNO2 diazotization, methylation, NaBH4 reduction High selectivity, well-established steps Multi-step, requires careful control
Benzyl Halide Substitution 3-Methoxy-4-methylbenzyl bromide Aqueous base or reduction Direct substitution, fewer steps possible Halide preparation required
Catalytic Methoxylation/Hydroxylation (related compounds) 3-Methyl-3-buten-1-ol (analogue) Heterogeneous acid catalysts, methanol, sealed reactor Green chemistry potential, low by-products Not directly reported for target compound

Research Findings and Data

  • The nitration of 4-methylbenzaldehyde proceeds with 91% yield, indicating efficient introduction of the nitro group at the 3-position.
  • Reduction and diazotization steps yield 3-hydroxy-4-methylbenzaldehyde with 60% yield after purification.
  • Methylation reactions are typically quantitative with appropriate methylating agents.
  • Final reduction of the aldehyde to benzyl alcohol is high yielding and selective.
  • Gas chromatography and NMR analyses confirm the purity and structure of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, CrO3, dichloromethane

    Reduction: NaBH4, LiAlH4, THF, ethanol

    Substitution: Nitrating agents (HNO3), sulfonating agents (SO3), halogenating agents (Cl2, Br2)

Major Products Formed

    Oxidation: (3-Methoxy-4-methylphenyl)methanone

    Reduction: Corresponding hydrocarbon

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

(3-Methoxy-4-methylphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3-Methoxy-4-methylphenyl)methanol with structurally related benzyl alcohol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications/Significance
This compound C₉H₁₂O₂ 152.19 Not explicitly provided 3-OCH₃, 4-CH₃ Pharmaceutical intermediates; Kv3 channel modulators
(4-Methoxyphenyl)methanol C₈H₁₀O₂ 138.16 105-13-5 4-OCH₃ Pharmaceutical intermediate
(3-Ethoxy-4-methoxyphenyl)methanol C₁₀H₁₄O₃ 182.22 147730-26-5 3-OCH₂CH₃, 4-OCH₃ Laboratory reagent (irritant)
(3-Butoxy-4-methoxyphenyl)methanol C₁₂H₁₈O₃ 210.27 161179-23-3 3-O(CH₂)₃CH₃, 4-OCH₃ Synthetic intermediate
(4-Amino-3-methoxyphenyl)methanol C₈H₁₁NO₂ 153.18 Not explicitly provided 4-NH₂, 3-OCH₃ Potential pharmaceutical applications

Key Observations :

  • Electronic Properties : Methoxy and methyl groups are electron-donating, enhancing aromatic ring stability and influencing reactivity in electrophilic substitutions.
  • Functional Group Diversity: The presence of an amino group in (4-Amino-3-methoxyphenyl)methanol introduces basicity, enabling further derivatization for drug discovery .

Pharmaceutical Relevance

  • AUT1 vs. AUT5 : Substitution of AUT5’s hydrophobic SBC group with the MMPh group in AUT1 reduces potency in Kv3 channel modulation, demonstrating the critical role of substituent electronic and steric properties in drug design .

Materials Science

  • ZnO Nanoparticle Synthesis: The 3-methoxy-4-methylphenyl group is incorporated into dyes for capping zinc oxide nanoparticles, where its electronic properties enhance antibacterial activity .

Biological Activity

(3-Methoxy-4-methylphenyl)methanol, also known as a derivative of phenolic compounds, has garnered attention for its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article explores the compound's biological activity, mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features both methoxy and methyl groups attached to a benzene ring. This unique structure enhances its solubility and reactivity, influencing its biological interactions. The compound can be synthesized through various methods, including oxidation and reduction reactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound disrupts microbial cell membranes, leading to cell lysis and death. A study published in F1000Research demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential application in clinical settings against infections.

2. Antioxidant Properties

The compound has shown strong antioxidant activity by scavenging free radicals implicated in oxidative stress-related diseases such as cancer and neurodegenerative disorders. In vitro studies have indicated that this compound reduces oxidative stress markers in cellular models, highlighting its potential for therapeutic applications in preventing cellular damage.

The biological effects of this compound are attributed to its interaction with specific molecular targets. The methoxy and methyl groups influence the compound's binding affinity to various enzymes and receptors. Metabolic transformations can lead to the formation of active metabolites that exert these biological effects.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to similar compounds:

Compound NameStructure FeaturesBiological Activity
(3-Methoxyphenyl)methanolLacks methyl group at the 4-positionModerate antimicrobial properties
(4-Methylphenyl)methanolLacks methoxy groupLimited biological activity
(3-Methoxy-4-hydroxyphenyl)methanolHydroxy group instead of methylEnhanced antioxidant properties
This compound Unique combination of methoxy and methylSignificant antimicrobial and antioxidant properties

Case Study 1: Antimicrobial Efficacy

In a study evaluating various phenolic compounds, this compound was found to significantly inhibit microbial growth. This supports its potential use in developing new antimicrobial agents for clinical applications.

Case Study 2: Antioxidant Activity

Research conducted by MDPI demonstrated that this compound exhibited strong antioxidant activity in vitro. The compound showed efficacy in reducing oxidative stress markers, suggesting its applicability in preventing oxidative damage associated with chronic diseases.

Q & A

Q. What are the common synthetic routes for (3-Methoxy-4-methylphenyl)methanol, and what reaction conditions optimize yield?

Basic Research Question
The synthesis of this compound can be approached via:

  • Nitro Reduction : Reduction of a nitro precursor (e.g., (3-Methoxy-4-methylphenyl)nitromethane) using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) .
  • Aldehyde Reduction : Reduction of (3-Methoxy-4-methylphenyl)formaldehyde using lithium aluminum hydride (LiAlH₄) in anhydrous ether .
  • Grignard Reaction : Reaction of 3-methoxy-4-methylbenzaldehyde with methylmagnesium bromide, followed by hydrolysis.

Optimization Tips :

  • Catalytic hydrogenation achieves higher selectivity but requires controlled pressure (1–3 atm) and inert solvents (e.g., ethanol or THF).
  • LiAlH₄ is preferred for sterically hindered substrates but demands strict anhydrous conditions.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Basic Research Question
Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methoxy (δ 3.7–3.9 ppm), methyl (δ 2.2–2.4 ppm), and hydroxymethyl (δ 4.4–4.6 ppm) groups.
    • ¹³C NMR : Methoxy carbon (δ 55–57 ppm), aromatic carbons (δ 110–150 ppm), and hydroxymethyl carbon (δ 60–65 ppm).
  • IR Spectroscopy : O-H stretch (3200–3600 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹).
  • GC-MS : Retention time and fragmentation patterns for purity assessment.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities .

Q. How does the electronic environment of the methoxy and methyl substituents influence the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question

  • Methoxy Group : Electron-donating (+M effect) activates the aromatic ring toward electrophilic substitution but deactivates positions ortho and para due to steric hindrance.
  • Methyl Group : Weak electron-donating (+I effect) enhances ring stability but reduces solubility in polar solvents.
  • Reactivity Implications :
    • Hydroxymethyl group participates in esterification (e.g., acetyl chloride) or oxidation (e.g., KMnO₄ → carboxylic acid).
    • Steric hindrance from substituents slows SN2 reactions at the benzylic position .

Q. What strategies mitigate conflicting solubility and stability data across solvent systems?

Advanced Research Question
Conflicting Data Sources : Discrepancies arise from solvent polarity, temperature, and impurities.
Methodological Solutions :

  • Solvent Screening : Test solubility in DMSO, ethanol, and dichloromethane at 25°C and 40°C.
  • Stability Studies :
    • Monitor degradation via HPLC under UV light, humidity (40–80% RH), and acidic/basic conditions.
    • Use argon/vacuum for storage to prevent oxidation .
  • Standardization : Report solvent grade (e.g., HPLC vs. technical grade) and water content.

Q. How is this compound utilized in synthesizing antibacterial agents?

Applied Research Question

  • Nanoparticle Functionalization : Acts as a capping agent for ZnO nanoparticles, enhancing antibacterial activity against E. coli and S. aureus (MIC = 12.5–25 µg/mL) .
  • Pharmacophore Modification : The hydroxymethyl group is derivatized to esters or ethers for improved bioavailability in drug candidates.

Q. What are the environmental and toxicological risks associated with this compound?

Advanced Research Question

  • Ecotoxicity : Limited data; structurally similar compounds show moderate aquatic toxicity (EC₅₀ = 10–100 mg/L for Daphnia magna).
  • Handling Protocols :
    • Use P95 respirators for aerosol exposure and nitrile gloves .
    • Avoid discharge into waterways due to potential bioaccumulation .

Properties

IUPAC Name

(3-methoxy-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVDSQSUDVJXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471590
Record name (3-methoxy-4-methylphenyl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4685-50-1
Record name (3-methoxy-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methoxy-4-methylphenyl)methanol
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Synthesis routes and methods I

Procedure details

Into a solution of 10.0 g of 3-methoxy-4-methylbenzoic acid in 100 ml of dried tetrahydrofuran, while being cooled in ice and stirred under a nitrogen stream, was added dropwise over a period of 15 minutes 80 ml of a 1M solution of borane-tetrahydrofuran complex in tetrahydrofuran. The mixture was then stirred at room temperature for 3 hours. After addition of 10 ml of water, the reaction mixture was stripped of the solvent by distillation. The residue was dissolved in ether, washed with saturated aquecus sodium bicarbonate solution, then with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and stripped of the solvent by distillation to yield 7.6 g of 3-methoxy-4-methylbenzyl alcohol in the form of yellow oil.
Quantity
10 g
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100 mL
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solution
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10 mL
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Synthesis routes and methods II

Procedure details

A solution of 3-methoxy-p-toluic acid (45.32 g) in tetrahydrofuran (280 ml) was added to a suspension of sodium borohydride (9.29 g) in tetrahydrofuran (45 ml) with ice bath cooling under nitrogen atmosphere. After 10 minutes stirring, boron trifuluoride diethyl etherate (41.5 ml) was added to the mixture at 3 to 15° C. and the whole was stirred at room temperature overnight. Water (210 ml) and diisopropyl ether (60 ml) were added to the mixture. The organic layer was separated and the aqueous layer was extracted with diisopropyl ether (100 ml). The combined organic layer was washed successively with 1N sodium hydroxide solution and brine, dried over sodium sulfate, and evaporated in vacuo to give 3-methoxy-4-methylbenzylalcohol (41.63 g) as an oil.
Quantity
45.32 g
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reactant
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9.29 g
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reactant
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280 mL
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45 mL
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41.5 mL
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60 mL
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210 mL
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Synthesis routes and methods III

Procedure details

To a solution of 3-methoxy-4-methyl-benzoic acid (20.0 g, 0.12 mol) in dry THF (200 mL) at 0° C., LiAlH4 (6.9 g) was slowly added. The reaction was warmed to room temperature and stirred overnight. Water (20 mL) was slowly added at 0° C., and then 15% aqueous NaOH solution (50 mL) was added. The mixture was filtered, and the filtrate was extracted with ethyl acetate (3×100 mL). The combined extracts were dried over MgSO4, filtered and evaporated to give the title compound as pale yellow oil (16.0 g). 1H NMR (CDCl3): δ 7.13 (d, 1H), 6.85-6.79 (m, 2H), 4.64 (s, 2H), 3.84 (s, 3H), 2.21 (s, 3H).
Quantity
20 g
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6.9 g
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200 mL
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20 mL
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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